2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
Overview
Description
2-Amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile is a complex organic compound featuring multiple fused rings, including a furo[3,4-b]pyridine and an indole moiety. This compound is part of a class of spiro compounds, which are characterized by their unique structural framework where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the indole and furo[3,4-b]pyridine cores. One common approach is to start with a suitable indole derivative and introduce the furo[3,4-b]pyridine moiety through a series of reactions involving cyclization and functional group transformations. The reaction conditions often require the use of strong bases or acids, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control over reaction parameters. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of 2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile nitro derivative.
Reduction: : Formation of 2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carboxylate.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in areas such as cancer treatment or antimicrobial agents.
Industry: : Its unique structure may find use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. it is likely that the compound interacts with specific enzymes or receptors due to its structural features. The amino and cyano groups, in particular, may play a crucial role in binding to biological targets and modulating their activity.
Comparison with Similar Compounds
This compound is unique due to its spiro structure and the presence of multiple functional groups. Similar compounds might include other spiro-indoles or furo[3,4-b]pyridines, but the specific arrangement and combination of groups in this compound set it apart. Some similar compounds include:
Spiro[indoline-3,4'-pyrrolo[2,3-b]pyridine] derivatives
Furo[3,4-b]pyridine derivatives with different substituents
Properties
IUPAC Name |
2'-amino-2,5'-dioxo-1'-phenylspiro[1H-indole-3,4'-7H-furo[3,4-b]pyridine]-3'-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c22-10-14-18(23)25(12-6-2-1-3-7-12)16-11-28-19(26)17(16)21(14)13-8-4-5-9-15(13)24-20(21)27/h1-9H,11,23H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCLUWLOREKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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